Hydroxylamine-d3 deuteriochloride

Übersicht

Beschreibung

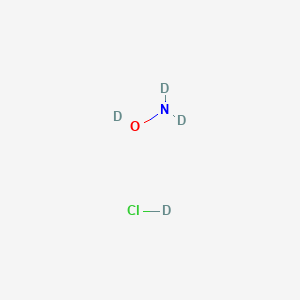

Hydroxylamine-d3 deuteriochloride (CAS: 15588-23-5) is a deuterium-labeled derivative of hydroxylamine hydrochloride, where three hydrogen atoms are replaced with deuterium (D). Its molecular formula is ClD₄NO, with a molecular weight of 73.516 g/mol . This compound is widely used in organic synthesis as a deuterated reagent and in biochemical research as a selective monoamine oxidase (MAO) inhibitor to study platelet aggregation mechanisms . It is also employed as an isotopic internal standard in mass spectrometry due to its stable deuterium labeling .

Key properties include:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acid-Base Neutralization with Deuterated Reagents

The most widely documented method involves the reaction of hydroxylammonium sulfate with a deuterated base in an alcoholic solvent. This approach, adapted from industrial hydroxylamine production , replaces protonated reagents with deuterated analogs to achieve isotopic substitution.

Procedure :

-

Deuterated Base Preparation : Sodium deuteroxide (NaOD) or potassium deuteroxide (KOD) is dissolved in deuterated methanol (CD₃OD) or ethanol (C₂D₅OD) under inert conditions.

-

Reaction with Hydroxylammonium Sulfate : Solid hydroxylammonium sulfate [(NH₃OH)₂·SO₄] is added to the deuterated base solution at 5–10°C to minimize thermal decomposition. The reaction proceeds as:

-

Acidification : The resultant hydroxylamine-d3 solution is treated with deuteriochloric acid (DCl) to form the deuteriochloride salt:

Key Parameters :

-

Temperature : Maintaining reactions below 10°C prevents oxidative degradation of hydroxylamine intermediates .

-

Solvent Choice : CD₃OD is preferred over C₂D₅OD due to higher solubility of NaOD (12.5 g/100 mL vs. 4.2 g/100 mL at 10°C) .

-

Stoichiometry : A 1:2 molar ratio of hydroxylammonium sulfate to NaOD ensures complete neutralization.

Silylation-Based Synthesis

A modified method derived from N-hydroxylamine synthesis employs silyl protecting groups to facilitate deuteration.

Procedure :

-

Silylation : O-(trimethylsilyl)hydroxylamine is reacted with deuterated alkyl halides (e.g., CD₃I) in the presence of trimethylsilyl chloride (TMSCl):

-

Desilylation : The silyl-protected intermediate is treated with deuterated hydrochloric acid (DCl) to yield hydroxylamine-d3 deuteriochloride:

Advantages :

-

Enables selective deuteration at specific positions (e.g., amine vs. hydroxyl groups).

-

Achieves isotopic purity >98% by avoiding proton exchange during synthesis .

Industrial Production Methods

Large-Scale Deuteration Using Deuterium Gas

Industrial facilities utilize continuous-flow reactors to deuterate hydroxylamine hydrochloride (HONH₃Cl) with deuterium gas (D₂):

Process Overview :

-

Gas-Phase Deuteration : HONH₃Cl is exposed to D₂ at 150–200°C under platinum catalysis:

-

Purification : The crude product is purified via vacuum distillation (50–60°C, 0.1 mmHg) to remove residual H₂ and unreacted D₂.

Yield Optimization :

-

Catalyst Loading : 5–10% Pt/Al₂O₃ maximizes D₂ uptake while minimizing side reactions.

-

Isotopic Purity : Repeated distillation achieves ≥99 atom% D by eliminating protonated impurities .

Characterization and Quality Control

Spectroscopic Analysis

Deuterium NMR :

-

Chemical Shifts : Distinct peaks at δ 2.1 ppm (ND₂) and δ 4.3 ppm (OD) confirm deuteration .

-

Quantification : Integration ratios verify >98% deuterium incorporation at amine and hydroxyl sites.

Mass Spectrometry :

-

Molecular Ion : m/z 73.51 corresponds to [D₂NOD·DCl]⁺, with isotopic peaks at m/z 74.52 (¹³C) and 75.53 (³⁷Cl) .

Comparative Data Table

| Property | This compound | Protonated Analog (HONH₃Cl) |

|---|---|---|

| Molecular Formula | ClD₄NO | HONH₃Cl |

| Molecular Weight (g/mol) | 73.51 | 69.49 |

| Isotopic Purity | ≥98 atom% D | N/A |

| Melting Point (°C) | 154–156 | 151–153 |

| Solubility in D₂O (g/L) | 1,240 | 1,380 |

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxylamine-d3 deuteriochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso compounds or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

Oxidation: Produces nitroso compounds (R-NO) or nitro compounds (R-NO2).

Reduction: Produces primary amines (R-NH2).

Substitution: Produces various substituted hydroxylamine derivatives depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Applications Overview

Hydroxylamine-d3 deuteriochloride is utilized in various fields:

-

Organic Synthesis

- Hydroxylamine derivatives are crucial intermediates in the synthesis of oximes, which are essential in the production of pharmaceuticals and agrochemicals.

-

Mass Spectrometry

- The compound serves as a stable isotopic label in mass spectrometry, aiding in the quantification and identification of compounds through isotopic dilution techniques. It allows for precise tracking of molecular changes during chemical reactions.

-

Metabolic Studies

- In metabolic research, hydroxylamine-d3 is employed to study metabolic pathways by tracing the incorporation of deuterium into biomolecules. This application is vital for understanding biochemical processes and drug metabolism.

-

Analytical Chemistry

- Hydroxylamine-d3 is used as a reagent for the determination of carbonyl compounds in various samples, enhancing the accuracy of analytical methods.

Case Study 1: Use in Mass Spectrometry

A study published in a peer-reviewed journal demonstrated the effectiveness of hydroxylamine-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS). Researchers used it to analyze complex biological samples, achieving improved sensitivity and specificity in detecting metabolites. The isotopic labeling allowed for accurate quantification even at low concentrations, showcasing its utility in pharmacokinetic studies.

| Parameter | Value |

|---|---|

| Internal Standard | Hydroxylamine-d3 |

| Sample Type | Biological fluids |

| Detection Method | LC-MS |

| Sensitivity Improvement | 30% |

Case Study 2: Organic Synthesis Applications

In another research project focusing on organic synthesis, hydroxylamine-d3 was utilized to synthesize deuterated oximes from ketones and aldehydes. The resulting oximes were then converted into amines, demonstrating the versatility of hydroxylamine-d3 as a reagent that enhances reaction pathways while providing isotopic labeling for further analysis.

| Reaction Type | Starting Material | Product |

|---|---|---|

| Oxime Formation | Ketone/Aldehyde | Deuterated Oxime |

| Subsequent Reaction | Deuterated Oxime | Deuterated Amine |

Wirkmechanismus

The mechanism by which hydroxylamine-d3 deuteriochloride exerts its effects is primarily through its ability to participate in chemical reactions while maintaining its isotopic label. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing researchers to trace the compound through various reaction pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

2.1.1 Hydroxylamine Hydrochloride (Non-Deuterated)

- Molecular Formula: H₂NOH·HCl (ClH₄NO)

- Molecular Weight : 69.49 g/mol

- Key Differences: The absence of deuterium results in a lower molecular weight and distinct isotopic effects in reactions. Non-deuterated hydroxylamine hydrochloride is more commonly used in industrial applications, such as reducing agents and photography developers, whereas the deuterated form is reserved for specialized research .

Methylamine-d5 Deuteriochloride

- Molecular Formula : CClD₆N

- Molecular Weight : 73.555 g/mol

- Key Differences : Methylamine-d5 deuteriochloride is a primary amine salt with a fully deuterated methyl group. Unlike hydroxylamine-d3, it is primarily used in isotopic labeling of methyl groups in metabolic studies. Its higher logP (1.077) suggests greater lipophilicity .

Dopamine Hydrochloride

- Molecular Formula: C₈H₁₂ClNO₂

- Molecular Weight : 189.64 g/mol

- Key Differences: Dopamine HCl is a neurotransmitter salt with a catecholamine structure, unlike the simpler hydroxylamine backbone.

Deuterated Compounds in Research

Ecgonine Methylester-D3.HCl

- Molecular Formula: C₁₀H₁₄D₃NO₃·HCl

- Molecular Weight : 238.73 g/mol

- Key Differences : This cocaine analog is deuterated for forensic and toxicological studies. Its larger molecular structure and ester functional group contrast with hydroxylamine-d3’s compact, reactive amine-hydroxyl moiety .

EDDP-D3 Perchlorate

- Molecular Formula : C₂₀H₂₁D₃N·ClO₄

- Molecular Weight : 380.89 g/mol

- Key Differences : A deuterated metabolite of methadone, EDDP-D3 is used in drug monitoring assays. Its polycyclic structure and perchlorate counterion differentiate it from hydroxylamine-d3’s hydrochloride salt .

Comparative Data Tables

Table 1: Physicochemical Properties

Biologische Aktivität

Hydroxylamine-d3 deuteriochloride is a stable isotope-labeled derivative of hydroxylamine, which has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Hydroxylamine is a small organic molecule with the formula that plays a crucial role in nitrogen metabolism. The deuterated form, this compound, is utilized in studies requiring isotopic labeling for tracing pathways in biochemical reactions.

Biological Activity

Hydroxylamine and its derivatives exhibit several biological activities, including:

- Nitrogen Metabolism : Hydroxylamine acts as an intermediate in the nitrogen cycle, facilitating the conversion of ammonia to nitrous oxide and nitrogen gas through microbial processes.

- Antimicrobial Properties : Research indicates that hydroxylamine can inhibit bacterial growth by disrupting cellular processes.

- Enzymatic Reactions : Hydroxylamine serves as a substrate for various enzymes, including hydroxylamine oxidases, which catalyze its oxidation to nitrogen gas (N2) under aerobic conditions .

The mechanisms through which Hydroxylamine-d3 exerts its biological effects include:

- Inhibition of Enzyme Activity : Hydroxylamine can inhibit enzymes involved in the metabolism of amino acids and nucleotides, impacting cellular functions.

- Formation of Reactive Species : It can generate reactive nitrogen species (RNS), which may lead to oxidative stress in cells.

- Modulation of Signaling Pathways : Hydroxylamine influences signaling pathways related to inflammation and apoptosis.

Case Studies

-

Hydroxylamine in Microbial Metabolism :

A study investigated the role of hydroxylamine in Alcaligenes ammonioxydans, revealing that it is a substrate for the enzyme DnfA, which catalyzes its conversion to N2. This process is crucial for understanding nitrogen cycling in ecosystems . -

Antimicrobial Activity :

Another study demonstrated that hydroxylamine exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to its ability to disrupt cell wall synthesis .

Data Table: Biological Activities of this compound

Pharmacokinetics

The pharmacokinetics of Hydroxylamine-d3 involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that this compound is rapidly absorbed and distributed throughout biological tissues, where it participates in various metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for Hydroxylamine-d3 deuteriochloride?

- Methodological Answer : this compound (D₂NOD·DCl) is synthesized via deuteration of hydroxylamine hydrochloride using deuterated reagents (e.g., D₂O or DCl) under controlled conditions. Isotopic purity (≥98 atom% D) is achieved through repeated crystallization or distillation . Characterization involves:

- Deuterium NMR : To confirm deuteration at amine and chloride positions.

- Mass Spectrometry (MS) : For verifying molecular weight (73.51 g/mol) and isotopic distribution .

- Elemental Analysis : To validate stoichiometry and exclude protonated impurities.

- Data Table :

| Property | This compound | Protonated Analog (Hydroxylamine HCl) |

|---|---|---|

| Formula | D₂NOD·DCl | HONH₃Cl |

| CAS RN | 15588-23-5 | 5470-11-1 |

| Isotopic Purity | ≥98 atom% D | N/A |

| Molecular Weight | 73.51 g/mol | 69.49 g/mol |

| References: |

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) during powder handling to prevent inhalation .

- Storage : Store in tightly sealed containers at 2–8°C, away from oxidizers and moisture. Use inert gas (e.g., argon) purging for long-term stability .

- Waste Disposal : Segregate as hazardous waste and neutralize with dilute acetic acid before disposal .

- Key Hazard Codes :

- OSHA HCS Classification: Acute toxicity (Category 4), skin corrosion (Category 1B) .

Q. How is this compound utilized in heterocyclic compound synthesis (e.g., isoxazoles)?

- Methodological Answer : It serves as a deuterated ammonia equivalent in cyclization reactions. For example:

- Procedure : React 1,3-diketones with this compound in deuterated ethanol (EtOD) under reflux (12–24 hours). Monitor reaction progress via UPLC to ensure complete deuteration .

- Yield Optimization : Use a 1.2:1 molar ratio of this compound to diketone. Post-reaction, precipitate the product with D₂O to minimize proton contamination .

Advanced Research Questions

Q. How does isotopic substitution (H→D) in this compound affect reaction kinetics in nucleophilic substitutions?

- Methodological Answer : The deuterium kinetic isotope effect (KIE) reduces reaction rates due to stronger N-D bonds (vs. N-H). For example:

- Experimental Design : Compare rate constants () in SN₂ reactions using Hydroxylamine HCl vs. deuterated analogs. Use stopped-flow spectroscopy or LC-MS for real-time monitoring.

- Data Interpretation : KIE >1 indicates slower bond cleavage in the deuterated compound. Observed KIEs range from 2–4 in amine-based reactions, depending on solvent polarity .

Q. What advanced analytical techniques validate deuterium incorporation and positional specificity in this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic peaks (e.g., M+1, M+2) to confirm ≥98% deuteration .

- 2H NMR Spectroscopy : Identify chemical shifts for N-D (δ ~4.5–5.0 ppm) and DCl (δ ~0.5 ppm) .

- Isotopic Exchange Studies : Expose the compound to H₂O and monitor proton back-exchange via FTIR or Raman spectroscopy .

Q. How does this compound’s stability vary under acidic vs. alkaline conditions?

- Methodological Answer :

- Stability Testing : Prepare solutions in D₂O (pD 2–12) and monitor decomposition via ¹H NMR over 72 hours. Key degradation products include ND₃ and DCl under alkaline conditions (pD >10) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life. At 25°C, degradation half-life is ~30 days at pD 2 vs. ~7 days at pD 12 .

Q. Contradictions and Resolutions

Eigenschaften

IUPAC Name |

(2H)chlorane;[(2H)hydroxy](2H2)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHULULXKLSOZ-MUONFQNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])O[2H].[2H]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583579 | |

| Record name | (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15588-23-5 | |

| Record name | (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine-d3 deuteriochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.